Scaffold Replacement of 1,2,3-Triazole with Glycinamide Motif: Solubility Rescue from Undetectable to ≥50 μM
The 1,2,3-triazole derivative compound 1, a prior-generation ER stress protector, suffers from undetectable aqueous solubility (near 0 μM in H₂O). Replacing the triazole pharmacophore with a glycine-like amino acid scaffold (exemplified by the parent compound 5a and its optimized analog WO5m) dramatically improves solubility: WO5m achieves complete solubility at ~50 μM, 5a at ~75 μM, and analog 5f at ~200 μM [1]. This solubility rescue is a direct consequence of the scaffold replacement and is absent in the triazole progenitor.
| Evidence Dimension | Aqueous solubility (thermodynamic turbidimetric assay) |
|---|---|
| Target Compound Data | WO5m: ~50 μM; 5a (parent scaffold): ~75 μM; 5f: ~200 μM |
| Comparator Or Baseline | 1,2,3-triazole derivative compound 1: near 0 μM (not detectable) |
| Quantified Difference | From undetectable to ≥50 μM — at least a 50-fold improvement; 5f achieves >200-fold improvement |
| Conditions | Thermodynamic turbidimetric assay in H₂O; compounds tested as newly synthesized N-(2-(benzylamino)-2-oxoethyl)benzamide analogs [1] |
Why This Matters
Aqueous solubility is a gatekeeper property for in vitro assay reliability and in vivo formulation development; the triazole scaffold is essentially unusable without the glycinamide replacement, making the benzylamino-oxoethylbenzamide scaffold the only viable option for aqueous ER stress assays.
- [1] Eeda V, Herlea-Pana O, Lim HY, Wang W. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chem Biol Drug Des. 2020;95(3):388-393. doi:10.1111/cbdd.13650 View Source
